Melongoside N

描述

准备方法

分子路径和反应条件

玑珈标物b-II 可以通过从柴芒萌城大菊根根中的抽出和纯化而制备 . 该过程包括大孔吸降生料和准备高效液体相分别 . 加之对于制备含有玑珈标物b-II;的多合物氨酮酸酸约线物、属于安全和支持控放药物加工的方法 .

工业生产方法

玑珈标物b-II 的工业生产常常包括从植物来源中大规抽出。 根根被干燥、粉碎并经用醋精或其它适合的溶剂抽出 . 然后用相分别技术纯化抽出的抽出物中的玑珈标物b-II; .

化学反应分析

科学研究应用

作用机制

玑珈标物b-II 通过各种分子目标和路径表现出它的效果。 已示出它可以制止大类反应的蛋白细胞酸的目标 (mTOR)、肝盐细胞联合蛋白物 (TXNIP)和基因类转化因素-κB (NF-κB)信号路径的表达 . 这些路径参加调控火的者、血糖代谨的者和细胞生存的者。这些对于物质的疗效有贡献 .

与类似的物质的比较

类似的物质

玑珈标物AIII: 另一种包含在柴芒萌城大菊根根的配合类磷类标物。包含一种低血糖和对火效果.

玑珈标物BIII: 结构与玑珈标物b-II;类似。它也出现低血糖效果。并被使用在中医药理用中.

玑珈标物b-II 的独特性

玑珈标物b-II 独特在于它的特定分子结构。包括一个β-D-花糖平灵组和一个磷类标物根本 . 这种结构对于它的独特的药理活性和生物转化路径有贡献。将它与其它类似的物质分开 .

相似化合物的比较

Similar Compounds

Timosaponin AIII: Another furostanol saponin found in Anemarrhena asphodeloides Bunge, known for its hypoglycemic and anti-inflammatory activities.

Timosaponin BIII: Similar in structure to Timosaponin b-II, it also exhibits hypoglycemic effects and is used in traditional Chinese medicine.

Mangiferin: A xanthonoid found in various plants, including Anemarrhena asphodeloides Bunge, known for its antioxidant and anti-inflammatory properties.

Uniqueness of Timosaponin b-II

Timosaponin b-II is unique due to its specific molecular structure, which includes a β-D-glucopyranosyl group and a furostanol backbone . This structure contributes to its distinct pharmacological activities and biotransformation pathways, setting it apart from other similar compounds .

生物活性

Melongoside N is a steroidal saponin derived from the Solanum genus, particularly noted for its potential therapeutic applications. Recent research has focused on its biological activities, especially in the context of viral inhibition and other pharmacological effects. This article synthesizes current findings on the biological activity of this compound, including molecular docking studies, potential therapeutic uses, and comparative analyses with other compounds.

Molecular Docking Studies

A pivotal study evaluated the binding affinities of various melongosides, including this compound, against the NS2B-NS3 protease of Dengue Virus (DENV-2). The study employed molecular docking techniques to assess how these compounds interact with the viral protease, which is crucial for viral replication.

Binding Energies

The following table summarizes the binding energies () of several melongosides to the NS2B-NS3 protease:

| Melongoside | Binding Energy (kcal/mol) | Key Interactions |

|---|---|---|

| Melongoside B | -7.7 | His51 |

| Melongoside F | -8.2 | His51 |

| Melongoside G | -7.6 | Asp75 |

| Melongoside H | -7.8 | Not specified |

| This compound | -8.3 | His51, Asp75 |

| Melongoside O | -8.0 | Not specified |

| Melongoside P | -8.0 | Not specified |

The results indicate that this compound exhibits a competitive binding affinity similar to that of other melongosides, suggesting its potential as a DENV inhibitor .

Stability and Interaction Analysis

The stability of the protein-ligand interactions was assessed through 200 ns molecular dynamics simulations, yielding a Root Mean Square Deviation (RMSD) value of 2.5 Å for the melongoside-protease complexes. This indicates significant stability in the binding conformation and suggests that these compounds could serve as viable leads for further drug development against DENV .

Pharmacological Activities

In addition to antiviral properties, melongosides have been associated with various biological activities:

- Antioxidant Activity : Research shows that steroidal saponins from Solanum species exhibit antioxidant properties, which can mitigate oxidative stress .

- Anti-inflammatory Effects : Some studies indicate that melongosides can reduce nitric oxide production in macrophages, highlighting their potential in treating inflammatory conditions .

- Cytotoxicity Against Cancer Cells : Preliminary studies suggest that certain melongosides may possess cytotoxic effects against various cancer cell lines, although specific data on this compound remains limited .

Case Studies and Comparative Analysis

A comparative analysis involving other bioactive compounds from Solanum species reveals that while many share similar biological activities, the specific efficacy and mechanism of action can vary significantly. For instance:

- Quercetin , a known flavonoid, demonstrated a higher binding affinity (-8.2 kcal/mol) than some melongosides but lacks the diverse biological activities attributed to steroidal saponins.

- Cannabisin compounds , isolated from related species, showed varying degrees of anti-inflammatory and cytotoxic activities but are structurally distinct from melongosides.

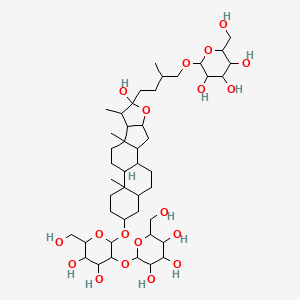

属性

IUPAC Name |

2-[4-[16-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-6-yl]-2-methylbutoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H76O19/c1-19(18-58-40-37(55)34(52)31(49)27(15-46)60-40)7-12-45(57)20(2)30-26(64-45)14-25-23-6-5-21-13-22(8-10-43(21,3)24(23)9-11-44(25,30)4)59-42-39(36(54)33(51)29(17-48)62-42)63-41-38(56)35(53)32(50)28(16-47)61-41/h19-42,46-57H,5-18H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SORUXVRKWOHYEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C(CC3C2(CCC4C3CCC5C4(CCC(C5)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)C)OC1(CCC(C)COC8C(C(C(C(O8)CO)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H76O19 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

921.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Melongoside N | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034187 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

98524-46-0 | |

| Record name | Melongoside N | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034187 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

187 - 189 °C | |

| Record name | Melongoside N | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034187 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。